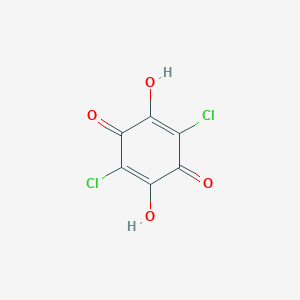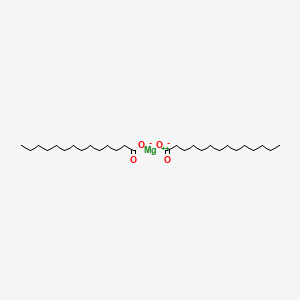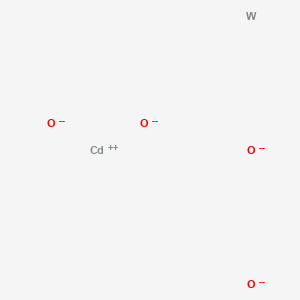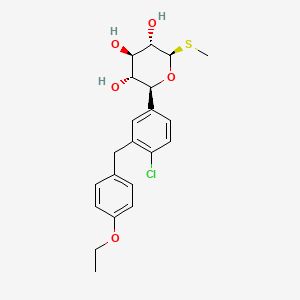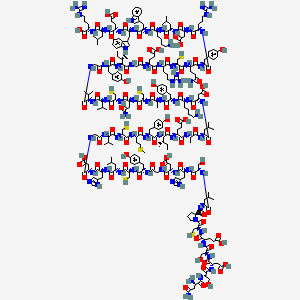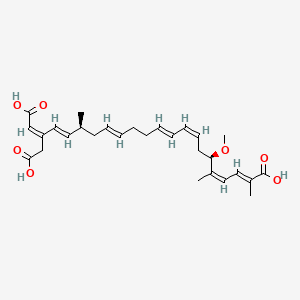
Bongkrekic acid
Overview
Description
Bongkrekic acid (BKA) is a highly toxic, long-chain unsaturated fatty acid containing three carboxylic groups, produced by the bacterium Burkholderia gladioli pathovar cocovenenans . It is notorious for causing fatal food poisoning outbreaks linked to fermented products such as coconut-based tempeh (Indonesia), fermented corn flour (China), and traditional African beverages like pombe (Mozambique) . BKA inhibits mitochondrial adenine nucleotide translocase (ANT), a critical transporter of ADP/ATP across the inner mitochondrial membrane, thereby disrupting cellular energy metabolism and inducing apoptosis . Its LD₅₀ in mice is 3.16 mg/kg (oral), and it is heat-stable, odorless, and tasteless, making it a persistent threat in contaminated foods .
Preparation Methods
Retrosynthetic Analysis and Convergent Strategy
The total synthesis of bongkrekic acid, first achieved by Shindo et al. in 2004, remains the cornerstone of its preparation . The molecule was strategically divided into two segments: Segment A (C1–C10) and Segment B (C11–C22) , connected via an anionic allyl coupling (Scheme 1) . This bifurcation addressed the instability of the polyene backbone under harsh reaction conditions and enabled stereocontrolled construction of critical (Z)-alkenes at C2–C3 and C18–C19.
Segment A Synthesis: Suzuki Coupling and Stereochemical Control
Segment A was synthesized through a Suzuki coupling between an (E)-vinyl borane (D ) and a (Z)-iodoalkene (C ) . Key steps included:
-
Asymmetric alkylation using inexpensive starting materials to establish chiral centers.
-
Oxidative manipulations to introduce carboxylic acid functionalities while preserving the polyene system.
The use of MnO₂ and NaClO₂ for controlled oxidation ensured the integrity of the conjugated dienes .
Segment B Synthesis: Chiral Butenolide and (Z)-Alkene Formation
The synthesis of Segment B hinged on constructing the trisubstituted (Z)-alkene at C18–C19. A chiral butenolide intermediate, derived from (S)-glycidol, enabled stereoselective formation via BF₃·OEt₂-mediated reactions . Lindlar hydrogenation and Swern oxidation were critical for installing the cis-alkenyl alcohol and aldehyde moieties, respectively .
Key Reaction Optimizations and Challenges
Oxidative Stability of Polyene Systems
The polyene skeleton’s susceptibility to degradation necessitated mild oxidation conditions. Shindo et al. employed Dess–Martin periodinane for selective oxidation of secondary alcohols to ketones, followed by NaClO₂-mediated conversion to carboxylic acids . This two-step protocol achieved a 50% yield for the final hydrolysis step (Scheme 4) .
Protecting Group Strategy
Protecting groups were pivotal in managing reactivity:
-
2-tert-Butyldiphenylsiloxymethyl chloride shielded hydroxyl groups during esterification.
-
Triisopropylsilyl (TIPS) ethers prevented undesired side reactions during anionic couplings .
Synthetic Pathway and Yield Analysis
The synthesis culminated in a 22-step sequence with an overall yield of approximately 2–3% . Critical intermediates and their yields are summarized below:
| Step | Reaction | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Asymmetric alkylation | LDA, THF | 85 |
| 2 | Suzuki coupling | PdCl₂(PPh₃)₂, Et₃N | 92 |
| 3 | Lindlar hydrogenation | Pd–CaCO₃–Pb(OAc)₂, H₂ | 93 |
| 4 | Dess–Martin oxidation | Dess–Martin periodinane | 96 |
| 5 | Final hydrolysis | HCl, MeOH | 50 |
Comparative Analysis of Methodologies
Prior to Shindo’s work, Corey’s 1984 synthesis relied on optical resolution, resulting in lower efficiency . The 2004 approach improved accessibility through:
Chemical Reactions Analysis
Types of Reactions: Bongkrekic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives of this compound.
Reduction: Reduction reactions can modify the double bonds present in the molecule.
Substitution: Substitution reactions can occur at the carboxyl groups or the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Toxicological Applications
Bongkrekic Acid as a Mitochondrial Toxin
This compound primarily acts by inhibiting adenine nucleotide translocase (ANT), a crucial protein in mitochondrial function. This inhibition disrupts ATP/ADP exchange, leading to impaired cellular respiration and energy production. The unique mechanism of action makes it a valuable compound for studying mitochondrial dysfunctions and related diseases.
Case Studies of Foodborne Poisoning
This compound has been implicated in several foodborne poisoning outbreaks, particularly associated with coconut and corn products. Notable outbreaks include:
- Mozambique Outbreak (2018) : A mass poisoning event resulted in 75 fatalities linked to contaminated pombe (a fermented beverage) made from corn flour. High levels of this compound were detected in the implicated products .
- China Outbreaks (2010-2020) : A total of 19 poisoning outbreaks were reported, with significant clinical manifestations including liver and kidney damage. Laboratory analyses revealed median blood concentrations of this compound reaching 335 µg/L in severely affected individuals .
Food Safety Implications
Detection and Quantification Methods
Given its heat stability and persistence in food products, monitoring for this compound is crucial for food safety. Recent advancements include:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been developed for the quantification of this compound in various food matrices, including rice noodles and mushrooms. The method demonstrated high sensitivity and specificity, with recoveries ranging from 75% to 110% .
Data Table: Laboratory Analyses of this compound in Clinical Specimens
| Case Type | Blood Sample Median (µg/L) | Urine Sample (µg/L) | Vomit Specimens (µg/L) |
|---|---|---|---|
| Mild/Common Cases | 8.8 (2.59–92) | NA | NA |
| Gravely Ill/Deaths | 335 (70–879) | 4.94 (<2.0–50.8) | 3.16 mg/L |
Research Applications
Potential Therapeutic Uses
Research into the therapeutic potential of this compound is ongoing, particularly regarding its role as a mitochondrial permeability transition pore inhibitor. Studies have shown that it can mitigate damage caused by other toxins, suggesting a dual role as both a harmful agent and a research tool for understanding mitochondrial pathophysiology .
Epidemiological Insights
Global Distribution of Outbreaks
This compound poisoning has been predominantly reported in Southeast Asia but has also emerged as a concern in Africa, indicating its potential global threat . The bacterium responsible for its production is ubiquitous in soil and plants, raising concerns about food contamination worldwide.
Mechanism of Action
Bongkrekic acid exerts its effects by binding to the mitochondrial ADP/ATP translocase, also known as the adenine nucleotide translocator. This binding inhibits the exchange of ADP and ATP across the mitochondrial membrane, preventing ATP from leaving the mitochondria to supply energy to the rest of the cell. This disruption in ATP transport leads to a decrease in cellular energy levels, ultimately causing cell death. The primary molecular targets are the ADP/ATP translocase and other components of the mitochondrial membrane involved in energy metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isobongkrekic Acid
- Structural Features : A structural isomer of BKA, differing in the cis configuration of the dicarboxylic end (vs. trans in BKA) .
- Mechanism : Inhibits mitochondrial ADP/ATP transport similarly to BKA but with lower affinity (50–25% potency) due to altered binding interactions .
- Research Findings : Both compounds compete for the same ANT binding site, but isothis compound requires preincubation with ADP for optimal inhibition .
Anacardic Acid
- Structural Features : Contains an aromatic carboxylic group, unlike BKA’s aliphatic structure, but shares sulfhydryl enzyme inhibitory activity .
- Mechanism: Inhibits papain proteolytic activity via ortho-hydroxy carboxylic acid and unsaturated alkyl chain interactions.
- Key Difference : BKA’s toxicity is mitochondrial-specific, whereas anacardic acid targets cysteine proteases .
Comparison with Functional Analogues
Atractyloside and Carboxyatractyloside
- Mechanism : These glycosides inhibit ANT by binding to its cytoplasmic-facing conformation, contrasting with BKA’s matrix-facing binding .
- Potency : BKA exhibits sigmoidal inhibition kinetics (cooperative binding), while atractyloside shows linear inhibition .
- Structural Specificity : BKA’s β-branched carboxymethyl group and unsaturated backbone enable high-affinity ANT binding, mimicking ATP’s phosphate groups .
Oligomycin
Research Findings on Binding and Inhibition
- Structural Insights : Crystal structures reveal BKA’s horseshoe-shaped conformation in ANT’s central cavity, forming hydrogen bonds and electrostatic interactions absent in other inhibitors .
- Species Variability : In Cryptosporidium parvum ANT, substitutions (e.g., S138, C238) reduce BKA inhibition to 83%, underscoring evolutionary divergence in transporter sensitivity .
Biological Activity
Bongkrekic acid (BA) is a potent mitochondrial toxin primarily produced by the bacterium Burkholderia gladioli pathovar cocovenenans. It is known for its role in foodborne poisoning, particularly associated with improperly fermented coconut and corn products. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical implications, epidemiology, and case studies.
This compound acts by inhibiting adenine nucleotide translocase (ANT), a crucial protein in mitochondrial energy metabolism. ANT facilitates the exchange of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) across the inner mitochondrial membrane. By blocking this translocation, BA disrupts ATP synthesis, leading to cellular energy failure and apoptosis.
- Inhibition of Mitochondrial Function : BA inhibits oxidative phosphorylation by preventing ADP phosphorylation and disrupting ATP utilization in energy-linked processes .
- Impact on Cellular Processes : The inhibition of ANT can lead to increased production of reactive oxygen species (ROS), further contributing to cellular damage and apoptosis .
Clinical Presentation and Toxicity
The clinical manifestations of this compound poisoning can be severe and include:
- Acute Liver Failure : Symptoms may include jaundice, abdominal pain, and coagulopathy.
- Neurological Effects : Patients often present with encephalopathy, confusion, or altered mental status.
- Renal Impairment : Acute kidney injury may occur due to systemic toxicity.
Case Studies
- Recent North American Case : A 67-year-old male developed acute liver failure after consuming a home-fermented cornmeal pudding. Testing confirmed a blood concentration of 1,000 ng/mL of BA. Despite intensive care, the patient succumbed to the toxicity after eight days .
- Chinese Outbreak : In October 2020, nine individuals died after consuming sour soup made from fermented corn flour. The case fatality rate was 100%, with BA concentrations detected at 330 mg/kg in food samples .
Epidemiology
This compound poisoning has been predominantly reported in Southeast Asia and parts of Africa. Key findings from various studies include:
- Outbreak Data : Between 2010 and 2020, China reported 19 outbreaks involving 146 illnesses and 43 deaths, with a case-fatality rate averaging 29.5% .
- Food Sources : Common sources include homemade fermented corn products and coconut-based foods. The toxin's presence is linked to specific fermentation processes involving B. gladioli.
Summary Table of Outbreaks
| Year | Location | Cases | Deaths | Case Fatality Rate (%) | Food Source |
|---|---|---|---|---|---|
| 2010 | China | 20 | 5 | 25 | Fermented corn products |
| 2014 | Indonesia | 30 | 10 | 33.3 | Coconut-based dishes |
| 2020 | Heilongjiang | 9 | 9 | 100 | Sour soup from fermented corn |
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for detecting Bongkrekic acid in food matrices, and how do their sensitivity and applicability differ?
- Answer : The GB 5009.189-2023 standard outlines two primary methods: Method I (Liquid Chromatography) for tremella, fermented corn flour, and their products, and Method II (LC-MS/MS) for cereals, tremella, and auricularia auricular products. Method II offers higher sensitivity (detection limits as low as 0.1 ng/mL) due to mass spectrometry, while Method I is cost-effective for routine screening. Validation parameters include recovery rates (80–120%) and precision (RSD ≤15%) . Annexes A and B provide chromatographic reference data for calibration .
Q. How does this compound inhibit mitochondrial ADP/ATP carriers, and what are the metabolic consequences?
- Answer : this compound binds to the adenine nucleotide translocase (ANT), blocking ADP/ATP exchange across the mitochondrial inner membrane. This disrupts cellular ATP synthesis, leading to energy depletion and apoptosis. In vitro studies using isolated mitochondria or cell lines (e.g., HeLa) demonstrate dose-dependent inhibition (IC₅₀ ~10–50 nM), measured via oxygen consumption assays or fluorescent ATP probes .
Advanced Research Questions
Q. What experimental models are optimal for studying this compound-induced neutrophil extracellular traps (NETs), and how do signaling pathways contribute?
- Answer : Primary human neutrophils or HL-60 cells differentiated into neutrophil-like cells are preferred. Key pathways include p38 MAPK and ERK activation , which phosphorylate PAD4 to promote histone citrullination. Pharmacological inhibitors (e.g., SB203580 for p38) and knockout models (PAD4⁻/⁻ mice) validate these mechanisms. NET quantification via SYTOX Green staining or MPO-DNA ELISA is recommended .
Q. How can conflicting data on this compound’s role in mitochondrial membrane potential (ΔΨm) disruption during apoptosis be reconciled?
- Answer : Discrepancies arise from cell type-specific responses. For example, in UVC-irradiated A431 cells, this compound fails to prevent ΔΨm collapse, suggesting alternative apoptotic pathways (e.g., caspase-3 activation independent of cytochrome c release). Use JC-1 dye or TMRE staining to measure ΔΨm, and combine with caspase inhibition (zVAD-fmk) to isolate mechanisms .
Q. What design considerations are critical for epidemiological studies on this compound poisoning outbreaks?
- Answer : Retrospective cohort studies should include:
- Case definition : Clinical symptoms (e.g., liver failure, hypoglycemia) paired with LC-MS/MS confirmation of this compound in serum/food samples.
- Data sources : National surveillance networks (e.g., China’s CNFDOSS) tracking outbreaks linked to fermented corn flour or tremella products.
- Statistical analysis : Multivariate logistic regression to identify risk factors (e.g., homemade vs. commercial products) .
Q. What steps optimize QuEChERS-UHPLC-MS/MS parameters for this compound quantification in complex matrices?
- Answer : Key optimizations include:
- Extraction : Methanol with 1% NH₄OH improves recovery (≥85%) by deprotonating carboxylic groups.
- Cleanup : C18 adsorbents reduce matrix effects in lipid-rich samples (e.g., auricularia auricular).
- Chromatography : A BEH C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation in 4 minutes. Quantify via MRM transitions (m/z 567 → 441) .
Q. How do structural modifications of this compound analogues alter their inhibitory effects on mitochondrial carriers?
- Answer : Structure-activity relationship (SAR) studies show that:
- C1-C3 carboxyl groups are essential for ANT binding; esterification reduces potency by 100-fold.
- Unsaturated bonds in the fatty acid chain enhance membrane permeability (e.g., analogues with cis double bonds at C10–C12).
- In vitro assays using [³H]-ADP competitive binding or proteoliposome-based transport systems validate these findings .
Q. What validation parameters are critical for regulatory compliance with GB 5009.189-2023 in food safety testing?
- Answer : Laboratories must validate:
Properties
IUPAC Name |
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXABJSXUACKU-WUTQZGRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894840 | |
| Record name | Bongkrekic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White amorphous solid | |
CAS No. |
11076-19-0, 94188-24-6 | |
| Record name | (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11076-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bongkrekic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavotoxin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094188246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bongkrekic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BONGKREKIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V4I673D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bongkrekic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
50-60 °C | |
| Record name | Bongkrekic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




